5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine

Gas chromatography Retention index Regioisomer separation

5-Acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine (CAS 80933-77-3, molecular formula C₁₀H₁₃NO, MW 163.22 g/mol) is a member of the pyrrolizine class of bicyclic N-heterocycles. This compound was first characterized as a proline-specific Maillard reaction product formed during thermal treatment of L‑proline with reducing sugars, making it a key volatile in thermally processed food aroma.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 80933-77-3
Cat. No. B12865937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine
CAS80933-77-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C2CCCN2C(=C1)C(=O)C
InChIInChI=1S/C10H13NO/c1-7-6-10(8(2)12)11-5-3-4-9(7)11/h6H,3-5H2,1-2H3
InChIKeyGEURXEPGCAPDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine (CAS 80933-77-3) – Compound Profile for Procurement and Research Selection


5-Acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine (CAS 80933-77-3, molecular formula C₁₀H₁₃NO, MW 163.22 g/mol) is a member of the pyrrolizine class of bicyclic N-heterocycles [1]. This compound was first characterized as a proline-specific Maillard reaction product formed during thermal treatment of L‑proline with reducing sugars, making it a key volatile in thermally processed food aroma [2]. Its computed physicochemical profile includes an XLogP3 of 1.4, zero hydrogen bond donors, and an estimated water solubility of 414.2 mg/L at 25 °C [1][3]. The molecule carries a single acetyl substituent at position 5 and a methyl group at position 7 on the partially saturated pyrrolizine scaffold, a regiochemical arrangement that distinguishes it from its 6‑methyl and non‑methylated congeners.

Why Generic Substitution of 5-Acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine Fails: Evidence for Regioisomer-Dependent Property Divergence


Pyrrolizine analogs bearing the same acetyl group but differing in methylation position or extent cannot be assumed to behave interchangeably. Even the isomeric shift of a single methyl group from position 6 to position 7 produces measurable differences in chromatographic retention, boiling point, and aqueous solubility [1]. These differences directly affect analytical method specificity, recovery during extraction, and formulation behavior. Users who substitute the 7‑methyl compound with the 6‑methyl regioisomer or the non‑methylated parent risk misidentification in GC‑MS workflows, altered volatility in thermal processes, and changed partitioning in biphasic systems. The quantitative evidence below demonstrates that positional isomerism in this pyrrolizine series maps to distinct physicochemical and analytical profiles, making targeted procurement essential rather than optional.

5-Acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine – Quantitative Differentiation Evidence Against Closest Structural Analogs


GC Kovats Retention Index: 7-Methyl vs. 6-Methyl vs. Non-Methylated Pyrrolizine Analogs on Identical Stationary Phase

Under identical GC conditions (HP5‑MS column, temperature‑programmed separation), 5‑acetyl‑7‑methyl‑2,3‑dihydro‑1H‑pyrrolizine exhibits a Kovats retention index (RI) of 1496, placing it 105 units higher than the non‑methylated parent 5‑acetyl‑2,3‑dihydro‑1H‑pyrrolizine (RI = 1391) and 34 units lower than the 6‑methyl regioisomer (RI = 1530) [1][2][3]. The RI difference of 34 units between the 7‑methyl and 6‑methyl isomers is sufficient for baseline‑resolved chromatographic discrimination and unambiguous compound confirmation in complex matrices.

Gas chromatography Retention index Regioisomer separation

Predicted Boiling Point: 7-Methyl Substitution Raises BP by ~11 °C Over 6-Methyl Regioisomer

ACD/Labs Percepta predictions indicate that the atmospheric boiling point of 5‑acetyl‑7‑methyl‑2,3‑dihydro‑1H‑pyrrolizine is 313.6 ± 30.0 °C (at 760 mmHg), which is approximately 11 °C higher than the 6‑methyl isomer (302.6 ± 30.0 °C) and 23 °C higher than the non‑methylated analog (290.4 ± 28.0 °C) . This trend reflects differing intermolecular interactions dictated by the position of the methyl substituent on the pyrrolizine ring.

Physicochemical property Boiling point Regioisomer differentiation

Predicted Water Solubility: 7-Methyl Substitution Reduces Aqueous Solubility by 3.4‑Fold Relative to Non‑Methylated Parent

The estimated water solubility of 5‑acetyl‑7‑methyl‑2,3‑dihydro‑1H‑pyrrolizine is 414.2 mg/L at 25 °C, as reported by the Good Scents Company Information System and curated in HMDB [1]. In contrast, the non‑methylated analog 5‑acetyl‑2,3‑dihydro‑1H‑pyrrolizine has an estimated water solubility of 1405 mg/L at 25 °C under the same estimation methodology [2]. This represents a 3.4‑fold (71%) reduction in aqueous solubility attributable to the addition of a single methyl group at position 7.

Water solubility Lipophilicity Formulation

Proline-Specific Maillard Formation Pathway: Unique Genesis Among Pyrrolizine Volatiles

In the seminal characterization by Tressl et al. (1985), 5‑acetyl‑7‑methyl‑2,3‑dihydro‑1H‑pyrrolizine was identified as one of 19 pyrrolizine derivatives formed exclusively from L‑proline and sugar degradation products (glyceraldehyde, erythrose, arabinose, glucose, rhamnose) under Maillard conditions (150 °C, 1.5 h) [1]. This compound was listed alongside 5‑formyl‑, 7‑acetyl‑5‑methyl‑, and 5‑propionyl‑ analogs among the proline‑specific series, confirming that its genesis is mechanistically distinct from other N‑heterocyclic Maillard products such as pyrazines or pyridines. Quantitative GC‑MS analysis in the Xiao et al. (2023) follow‑up study demonstrated that proline‑specific pyrrolizines dominate over pyrazines in binary amino acid/glucose model systems, with concentrations reaching 205.75 ± 20.72 ng/mL for the 5‑acetyl‑7‑methyl derivative under deamidation‑promoting conditions [2].

Maillard reaction Proline-specific Flavor chemistry

Predicted LogP Lipophilicity: Methyl Substitution Elevates LogP by 0.46 Units Relative to Non‑Methylated Analog

The ACD/LogP value for 5‑acetyl‑7‑methyl‑2,3‑dihydro‑1H‑pyrrolizine is 2.32, compared to 1.86 for the non‑methylated analog 5‑acetyl‑2,3‑dihydro‑1H‑pyrrolizine . The 6‑methyl regioisomer shares an identical ACD/LogP of 2.32, confirming that the presence of the methyl group—regardless of position—increases lipophilicity but that regioisomer identity cannot be inferred from LogP alone, reinforcing the need for chromatographic or spectroscopic confirmation specific to the 7‑methyl isomer.

Lipophilicity LogP Partition coefficient

5-Acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Analytical Reference Standard for GC‑MS Identification and Quantification of Pyrrolizine Regioisomers in Complex Matrices

With a Kovats RI of 1496 on HP5‑MS, distinguishable by 34 units from the 6‑methyl isomer (RI 1530), this compound serves as an essential calibration standard for gas chromatographic methods targeting proline‑derived volatiles in food, beverage, and metabolomics samples [1]. Its distinct retention index enables confident peak assignment without requiring full MS/MS fragmentation libraries for each regioisomer.

Maillard Reaction Mechanism Studies Requiring Proline‑Specific Marker Compounds

As a confirmed proline‑specific Maillard product first characterized in the foundational Tressl et al. (1985) study and quantified at 205.75 ng/mL in recent model systems, this compound is indispensable for tracer studies, CAMOLA labeling experiments, and kinetic modeling of pyrrolizine formation pathways in thermally processed foods [2][3].

Food Flavor Authenticity and Process Marker Research

The estimated water solubility of 414.2 mg/L and LogP of 2.32 dictate its extraction behavior in flavor isolation protocols (e.g., SPME, SAFE, solvent extraction). These parameters differ significantly from the non‑methylated parent (1405 mg/L, LogP 1.86), meaning validated protocols for the parent compound are not directly transferable, and a dedicated authentic standard is required for accurate quantitation in roasted, malted, or extruded cereal products [4].

Synthetic Intermediate for Regioselective Pyrrolizine Derivatization

The higher boiling point (313.6 °C) of the 7‑methyl compound relative to the 6‑methyl isomer (302.6 °C) provides a tangible thermal stability advantage in reactions conducted at elevated temperatures, such as Friedel‑Crafts acylation or Vilsmeier formylation of the pyrrolizine core, where regioisomeric purity must be maintained throughout multi‑step sequences .

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